![molecular formula C22H23NO2 B2945490 2-[(4-Methoxybenzyl)amino]-1,1-diphenyl-1-ethanol CAS No. 306977-67-3](/img/structure/B2945490.png)

2-[(4-Methoxybenzyl)amino]-1,1-diphenyl-1-ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

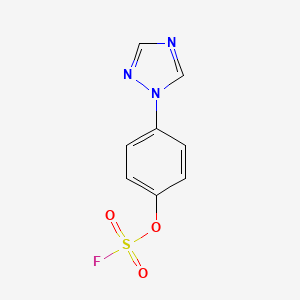

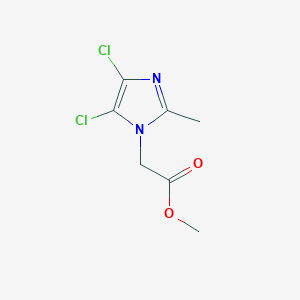

Molecular Structure Analysis

The molecular structure of “2-[(4-Methoxybenzyl)amino]-1,1-diphenyl-1-ethanol” can be inferred from its name. It likely contains a methoxybenzyl group and an amino group attached to a diphenyl ethanol structure. The exact structure would need to be confirmed through techniques such as X-ray crystallography .Aplicaciones Científicas De Investigación

Peptide Synthesis

2-[(4-Methoxybenzyl)amino]-1,1-diphenyl-1-ethanol has been utilized as a safety-catch protecting group and linker for solid-phase peptide synthesis. The derivative of 2-methoxy-4-methylsulfinylbenzyl alcohol demonstrates stability to trifluoroacetic acid (TFA) and can be removed under reductive acidolytic conditions, making it a useful tool in peptide synthesis (Thennarasu & Liu, 2010).

Protecting Group in Organic Synthesis

4-Methoxy-α-methylbenzyl alcohol, a related compound, serves as a protecting group for carboxylic acids. It has shown effectiveness in hydrolysis by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), compatible with various functional groups vulnerable to reductive debenzylation reactions (Yoo, Hye, & Kyu, 1990).

Antibacterial Applications

2-[(3-Methoxy-4-hydroxybenzylidene)-amino]-ethanol, a Schiff base synthesized from derivatives of 2-methoxy-4-methylsulfinylbenzyl alcohol, has demonstrated antibacterial activities against various bacteria (Zhu Wen-jie, 2004).

Photocatalytic Applications

Derivatives like 4-methoxybenzyl alcohol have been investigated for their role in photocatalytic oxidations. These derivatives, when subjected to TiO2 photocatalyst under O2 atmosphere, show high conversion and selectivity into corresponding aldehydes under both UV-light and visible light irradiation (Higashimoto et al., 2009).

Antioxidant Activity

1,1-Diphenyl-2-picrylhydrazyl (dpph*) radicals' reaction with derivatives of 2-methoxy-4-methylsulfinylbenzyl alcohol indicates potential antioxidant activity. The sequential proton loss electron transfer (SPLET) process involved in this reaction suggests its applicability in studying antioxidant mechanisms (Litwinienko & Ingold, 2004).

Catalytic Oxidation

2-[(2-Hydroxy-3-methoxyphenyl)methylideneamino]benzenesulfonic acid, a compound derived from 2-methoxy-4-methylsulfinylbenzyl alcohol, has been used in selective catalytic oxidation of alcohols, demonstrating its efficiency in the formation of acetophenone and benzaldehyde (Hazra et al., 2015).

Propiedades

IUPAC Name |

2-[(4-methoxyphenyl)methylamino]-1,1-diphenylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO2/c1-25-21-14-12-18(13-15-21)16-23-17-22(24,19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,23-24H,16-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMUFQFQWYRUHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC(C2=CC=CC=C2)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666551 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]butanamide](/img/structure/B2945407.png)

![6-(Trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine hydrobromide](/img/structure/B2945408.png)

![1-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2945413.png)

![5-amino-1-[(3-bromophenyl)methyl]-N-(3-ethylphenyl)triazole-4-carboxamide](/img/structure/B2945416.png)

![10-Methyl-4,8-bis(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2945419.png)

![2-(3-oxopiperazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2945420.png)

![6-(4-fluorophenyl)-N-(4-methoxybenzyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2945422.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2945423.png)